3-Fluoro-4-methylsulfanylbenzonitrile
Description
3-Fluoro-4-methylsulfanylbenzonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted with a fluorine atom at the 3-position and a methylsulfanyl (S-Me) group at the 4-position. Its molecular formula is C₈H₅FNS, with a molar mass of 165.20 g/mol. The nitrile group (-CN) contributes to its electron-withdrawing character, while the methylsulfanyl group introduces moderate electron-donating effects via sulfur’s lone pairs. This compound is of interest in medicinal and agrochemical research, where fluorinated and sulfur-containing aromatic systems are often leveraged to optimize pharmacokinetic properties or reactivity .
Properties
Molecular Formula |
C8H6FNS |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
3-fluoro-4-methylsulfanylbenzonitrile |
InChI |
InChI=1S/C8H6FNS/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,1H3 |
InChI Key |
NATGKFYJHRNRHO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)C#N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of 3-Fluoro-4-methylsulfanylbenzonitrile and Analogues
Analysis of Structural and Functional Differences
Electronic and Steric Effects
Methylsulfanyl (-SMe) vs. Methylsulfonyl (-SO₂Me):
The methylsulfanyl group in this compound is electron-donating, enhancing the aromatic ring’s nucleophilic reactivity. In contrast, the sulfonyl group in 3-Fluoro-4-(methylsulfonyl)benzaldehyde is strongly electron-withdrawing, which polarizes the ring and reduces electron density, favoring electrophilic substitution at meta positions .Phenylsulfanylmethyl (-CH₂-S-Ph) vs. Methylsulfanyl (-SMe):
The phenylsulfanylmethyl substituent in 3-fluoro-4-[(phenylsulfanyl)methyl]benzonitrile introduces steric bulk and lipophilicity (logP ~3.5 estimated), compared to the smaller methylsulfanyl group (logP ~2.1), which may influence membrane permeability in biological systems .
Functional Group Reactivity
Nitrile (-CN) vs. Aldehyde (-CHO):
The nitrile group in this compound is hydrolytically stable under physiological conditions, whereas the aldehyde in 3-Fluoro-4-(methylsulfonyl)benzaldehyde is prone to nucleophilic attack or oxidation, limiting its utility in vivo .- Carboxylic Acid (-COOH) vs. Nitrile (-CN): 4-Fluoro-3-(methylsulfonyl)benzoic Acid exhibits acidity (pKa ~2.5–3.0) due to the -COOH group, enabling salt formation for improved solubility.
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